1,3-Dimethyl-6-propylpyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
28267-45-0 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1,3-dimethyl-6-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O2/c1-4-5-7-6-8(12)11(3)9(13)10(7)2/h6H,4-5H2,1-3H3 |
InChI Key |
NDBRFYUCFUJQKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)N(C(=O)N1C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6-propyl-2,4(1H,3H)-pyrimidinedione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethylurea with propyl isocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired pyrimidinedione ring.
Industrial Production Methods
In an industrial setting, the production of 1,3-dimethyl-6-propyl-2,4(1H,3H)-pyrimidinedione may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6-propyl-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the propyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis of 1,3-Dimethyl-6-propylpyrimidine-2,4(1H,3H)-dione
The compound can be synthesized through various methods involving the alkylation of uracil derivatives. The general synthetic route includes:
- Starting Material : Uracil derivatives are reacted with alkylating agents (e.g., propyl iodide) in the presence of a base such as sodium hydroxide.
- Reaction Conditions : The reaction typically occurs under reflux conditions to facilitate the formation of the desired pyrimidine derivative.
- Yield : The synthesis often yields the target compound in moderate to high purity, with yields reported around 40% to 78% depending on the specific reaction conditions and starting materials used.
1,3-Dimethyl-6-propylpyrimidine-2,4(1H,3H)-dione exhibits notable biological activities that make it a subject of interest in medicinal chemistry.
Inhibitory Effects on eEF-2K
One of the most studied applications of this compound is its inhibitory effect on eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in protein synthesis and cell growth regulation.
- In vitro Studies : Research indicates that the compound has an IC50 value of approximately 420 nM against eEF-2K in MDA-MB-231 breast cancer cells. This suggests a potent inhibitory effect that could be leveraged for cancer therapeutics .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the pyrimidine ring can significantly affect biological activity:
| Compound | R Group | IC50 (nM) | Biological Activity |
|---|---|---|---|
| 6 | Ethyl | 420 | eEF-2K Inhibition |
| 9 | Cyclopropyl | 930 | eEF-2K Inhibition |
| 12 | Methyl | TBD | TBD |
This table summarizes key findings related to various derivatives of the compound and their respective activities.
Therapeutic Potential
Given its inhibitory action on eEF-2K, 1,3-Dimethyl-6-propylpyrimidine-2,4(1H,3H)-dione holds promise for therapeutic applications in oncology:
- Cancer Treatment : By inhibiting eEF-2K, this compound may reduce protein synthesis in cancer cells, potentially leading to decreased tumor growth and improved patient outcomes.
Case Study 1: Breast Cancer Research
A study conducted on MDA-MB-231 breast cancer cells demonstrated that treatment with 1,3-Dimethyl-6-propylpyrimidine-2,4(1H,3H)-dione resulted in significant reductions in cell viability and proliferation. The mechanism was attributed to its ability to inhibit eEF-2K activity effectively.
Case Study 2: Structural Modifications
Further investigations into structural modifications of this compound have shown that certain substitutions can enhance its potency against eEF-2K. For example:
- Modification : Replacing the propyl group with a cyclopropyl group resulted in a less potent inhibitor but offered insights into potential pathways for optimizing drug design.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-propyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory pathways.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituents at positions 1, 3, and 6 significantly alter melting points, crystallinity, and solubility:
Key Observations :
- Cyclopropyl vs. Methyl : Cyclopropyl substituents (e.g., in 18c and 18d) increase steric bulk, leading to higher melting points compared to methylated analogs.
- Alkyl Chain Length : Longer chains (e.g., propyl vs. ethyl) reduce melting points due to increased molecular flexibility and weaker crystal packing .
- Halogen Effects : Chloro substituents (e.g., in 6-chloro-5-isopropyl derivatives) enhance intermolecular interactions, stabilizing crystal structures .
Key Observations :
Key Observations :
Biological Activity
1,3-Dimethyl-6-propylpyrimidine-2,4(1H,3H)-dione, also known as 1,3-dimethyl-6-propyluracil, is a pyrimidine derivative with potential biological activities. This compound has garnered attention for its pharmacological properties, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, synthesizing data from various studies and providing a comprehensive overview of its effects.
1,3-Dimethyl-6-propylpyrimidine-2,4(1H,3H)-dione has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 182.22 g/mol |
| Density | 1.092 g/cm³ |
| Boiling Point | 258.68 °C |
| Flash Point | 101.21 °C |
These properties suggest that the compound is stable under standard laboratory conditions, which is crucial for its use in biological studies.
Antiviral Properties
Recent studies have highlighted the antiviral potential of 1,3-dimethyl-6-propylpyrimidine-2,4(1H,3H)-dione. For instance:
- Mechanism of Action : The compound exhibits activity against various viruses by inhibiting viral replication processes. It has shown effectiveness against coxsackievirus B and other enteroviruses, with IC50 values indicating significant antiviral activity .
- Case Study : A study found that derivatives of this compound were synthesized and tested against enteroviruses, showing promising results with selectivity indexes that suggest low toxicity to host cells while effectively reducing viral load .
Anticancer Activity
The compound's structure suggests potential interactions with cellular pathways involved in cancer proliferation:
- Research Findings : In vitro studies have demonstrated that 1,3-dimethyl-6-propylpyrimidine-2,4(1H,3H)-dione can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes:
- Enzyme Targets : Research indicates that it may inhibit certain kinases involved in cancer progression, providing a dual mechanism of action—both antiviral and anticancer .
Toxicity and Safety
While the biological activities are promising, understanding the toxicity profile is essential:
Q & A
Q. What are the common synthetic routes for 1,3-Dimethyl-6-propylpyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via alkylation of pyrimidine precursors. For example, alkylation with propyl iodide under basic conditions (e.g., KCO in DMF) yields the target molecule. Reaction optimization involves controlling stoichiometry, solvent polarity (DMF or acetic acid), and temperature. Evidence from analogous compounds shows that yields vary significantly with alkylating agents: ethyl iodide (40%) vs. propyl iodide (53%) under similar conditions . Key Data :
| Alkylating Agent | Solvent | Catalyst | Yield |
|---|---|---|---|
| Propyl iodide | DMF | KCO | 53% |
| Ethyl iodide | DMF | KCO | 40% |
Q. How is 1^11H NMR spectroscopy employed to confirm the structure of this compound?
- Methodological Answer : H NMR analysis identifies substituent positions and alkyl chain integration. For example, the propyl group appears as a triplet (~1.19 ppm, J = 7.0 Hz) for terminal CH, a multiplet (~1.24 ppm) for CH, and a quartet (~3.93 ppm) for N-bound CH. The methyl groups on N1 and N3 resonate as singlets (~3.0–3.2 ppm). Cross-validation with mass spectrometry (LCMS: [M+H] 196.2) ensures structural integrity .
Q. What crystallographic techniques are used to analyze hydrogen bonding in this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions. For pyrimidine-dione derivatives, N–HO and O–HO hydrogen bonds form ring dimers. Crystallization from water or ethanol yields monoclinic systems (space group P2/c) with Z = 4. Refinement using riding models (C–H = 0.95 Å) confirms bond lengths and angles .
Advanced Research Questions
Q. How can alkylation reactions be optimized to reduce byproducts in derivatives of 1,3-Dimethyl-6-propylpyrimidine-2,4(1H,3H)-dione?
- Methodological Answer : Byproduct formation (e.g., di-alkylated species) is minimized by:
- Stepwise alkylation : Sequential addition of alkyl halides with intermediate purification.
- Solvent selection : Polar aprotic solvents (DMF) enhance nucleophilicity of the pyrimidine nitrogen.
- Catalyst tuning : KCO outperforms weaker bases (e.g., NaHCO) in deprotonating reactive sites .
Example : Benzyl chloride alkylation in DMF yields >80% mono-alkylated product when using a 1:1.2 molar ratio of substrate to alkylating agent .
Q. How do researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodological Answer : Contradictions arise from tautomerism or solvent effects. Strategies include:
- Multi-spectral validation : Cross-check H NMR, C NMR, and LCMS.
- DFT calculations : Predict chemical shifts and compare with experimental data.
- Crystallography : Resolve ambiguities in substituent positioning (e.g., thiazole vs. phenyl groups) .
Q. What computational methods predict the biological activity of 1,3-Dimethyl-6-propylpyrimidine-2,4(1H,3H)-dione derivatives?
- Methodological Answer :
- Molecular docking : Simulate interactions with target proteins (e.g., eEF-2K for kinase inhibition) using AutoDock Vina.
- QSAR modeling : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity data.
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How are enzyme inhibition assays designed to evaluate pyrimidine-dione derivatives?
- Methodological Answer :
- Kinetic assays : Measure IC values using fluorogenic substrates (e.g., ATP analogs for kinases).
- Control experiments : Include positive controls (known inhibitors) and vehicle-treated samples.
- Dose-response curves : Fit data to Hill equations to determine cooperativity and efficacy .
Data Contradiction Analysis
Q. Why do X-ray crystallography and solution NMR sometimes show conflicting substituent conformations?
- Methodological Answer : Crystallography captures the lowest-energy conformation in solid state, while NMR reflects dynamic equilibria in solution. For example, propyl chains may adopt extended (crystalline) vs. folded (solution) conformations. Variable-temperature NMR or NOESY experiments can identify rotameric populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
